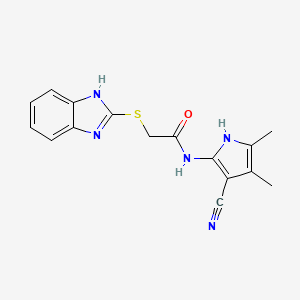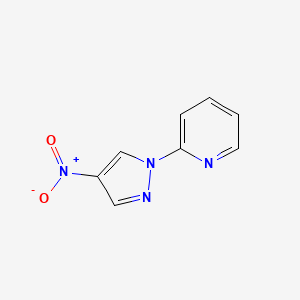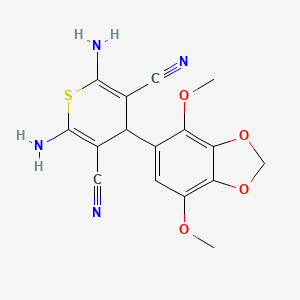![molecular formula C21H13ClFN3O2 B11476160 7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)
7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique spiro structure, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications.
準備方法
The synthesis of 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of phase-transfer catalysis and ultrasound-promoted reactions are also explored to enhance the efficiency of the synthesis .
化学反応の分析
7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinazoline ring.
Common reagents used in these reactions include halogens (chlorine, bromine), nitric acid, and sulfuric acid. The major products formed depend on the type of reaction and the conditions used.
科学的研究の応用
7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has several scientific research applications:
作用機序
The mechanism of action of 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with molecular targets such as tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . The pathways involved include the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .
類似化合物との比較
Similar compounds to 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE include:
Erlotinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Gefitinib: Another EGFR inhibitor with a similar quinazoline core.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
What sets 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE apart is its unique spiro structure, which may confer distinct biological activities and therapeutic potential .
特性
分子式 |
C21H13ClFN3O2 |
|---|---|
分子量 |
393.8 g/mol |
IUPAC名 |
7-chloro-3'-(4-fluorophenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C21H13ClFN3O2/c22-16-6-3-5-15-18(16)24-20(28)21(15)25-17-7-2-1-4-14(17)19(27)26(21)13-10-8-12(23)9-11-13/h1-11,25H,(H,24,28) |
InChIキー |
ISJLOHACCXYTCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C3(N2)C4=C(C(=CC=C4)Cl)NC3=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11476081.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476085.png)

![2-(4-hydroxy-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-isoindole-1,3(2H)-dione (non-preferred name)](/img/structure/B11476096.png)



![5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11476115.png)

![butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11476147.png)


![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
